Patent-Validated Neprilysin Inhibitor Scaffold
3-Isobutylisoxazole-5-carboxylic acid is explicitly claimed as a synthetic intermediate in a patent family (WO2014025891A1, AU-2013299642, CN-104520277) directed to neprilysin inhibitors for cardiovascular indications [1]. The unsubstituted parent compound isoxazole-5-carboxylic acid (CAS 21169-71-1) appears in entirely different patent contexts as a SARS-CoV 3CLpro inhibitor synthetic reagent . This divergence in patent-assigned utility reflects the functional consequence of the 3-isobutyl substitution: the alkyl chain at the 3-position contributes hydrophobic contacts within the neprilysin active site that are absent when the position is unsubstituted.
| Evidence Dimension | Patent-assigned therapeutic target and application context |
|---|---|
| Target Compound Data | Neprilysin (NEP) inhibitor intermediate; cardiovascular/heart failure indications |
| Comparator Or Baseline | SARS-CoV 3CLpro inhibitor synthetic reagent; antiviral research context |
| Quantified Difference | Target class divergence (NEP metalloprotease vs. viral cysteine protease); therapeutic area divergence (cardiovascular vs. antiviral) |
| Conditions | Patent analysis based on WO2014025891A1 family vs. SARS-CoV 3CLpro inhibitor literature |
Why This Matters
Procurement decisions for neprilysin-targeted research programs require the 3-isobutyl-substituted derivative; the unsubstituted analog directs research toward an unrelated therapeutic space.
- [1] Fleury M, et al. Neprilysin inhibitors. PCT International Application WO2014025891A1. Filed August 8, 2013. Published February 13, 2014. View Source
